N-Benzyl-1,5-dimethyl-1H-pyrazol-4-amine
Description
Contextualization of Pyrazole (B372694) Derivatives in Academic Research: Scaffold Versatility and Chemical Reactivity
The pyrazole nucleus is a foundational scaffold in organic and medicinal chemistry, valued for its structural versatility and diverse reactivity. mdpi.comresearchgate.netresearchgate.net Pyrazoles are aromatic due to their planar, conjugated ring structure with six delocalized π-electrons. globalresearchonline.net Their chemical reactivity stems from a unique structure that includes an acidic pyrrole-like nitrogen atom and a basic pyridine-like nitrogen atom, allowing for various chemical modifications. globalresearchonline.netmdpi.com This dual character, combined with the potential for tautomerism in N-unsubstituted pyrazoles, makes them highly reactive and versatile building blocks for synthesizing more complex heterocyclic systems. globalresearchonline.netmdpi.com The ability to introduce a wide range of substituents onto the pyrazole ring provides a powerful tool for designing novel compounds with tailored properties. nih.gov
Table 2: Key Features of the Pyrazole Scaffold in Research
| Feature | Description | Reference |
|---|---|---|
| Structure | Five-membered aromatic ring with two adjacent nitrogen atoms. | globalresearchonline.netmdpi.com |
| Reactivity | Possesses both acidic (pyrrole-like) and basic (pyridine-like) nitrogen centers, enabling diverse functionalization. | mdpi.com |
| Tautomerism | N-unsubstituted pyrazoles can exhibit tautomerism, which influences their reactivity. | mdpi.comresearchgate.net |
| Synthetic Utility | Serves as a versatile building block for constructing larger, more complex heterocyclic compounds. | mdpi.combeilstein-journals.org |
| Applications | Widely used in medicinal chemistry, drug development, and materials science. | researchgate.netnih.gov |
Significance of Aminopyrazole Frameworks in Heterocyclic Chemistry Research
Aminopyrazoles, which are pyrazole derivatives featuring an amino group, represent a particularly important subclass. nih.gov The position of the amino group (at C3, C4, or C5) significantly influences the molecule's chemical properties and its utility as a synthetic intermediate. nih.gov These compounds are highly valued as versatile frameworks in drug discovery and as precursors for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. mdpi.comresearchgate.netnih.gov
5-Aminopyrazoles, in particular, have a long history of investigation and are recognized as crucial synthons and binucleophilic building blocks for a wide array of heterocyclic products. beilstein-journals.orgnih.gov The amino group provides a reactive site for further functionalization, allowing for the construction of complex molecular architectures. nih.gov The rich chemistry of aminopyrazoles makes them a cornerstone in the development of new heterocyclic compounds. nih.govnih.gov
Specific Research Trajectories for N-Benzyl Substitution on Pyrazole Cores
The introduction of a benzyl (B1604629) group onto the pyrazole core is a common strategy in synthetic chemistry to modulate a compound's properties. The N-benzyl substitution can significantly influence factors such as lipophilicity, which in turn can affect the molecule's interactions with biological systems. ontosight.ai
Research into N-benzyl substituted pyrazoles is diverse. For example, studies on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have focused on their antiproliferative activities. nih.gov The synthesis of these compounds often involves the alkylation of a pyrazole nitrogen with benzyl bromide. nih.gov This straightforward modification allows researchers to systematically explore structure-activity relationships (SAR) by combining the N-benzyl pyrazole core with various other functional groups.
Table 3: Examples of N-Benzyl Pyrazole Derivatives in Research
| Compound Name | Research Focus | Reference |
|---|---|---|
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | Antiproliferative activity, autophagy modulation | nih.gov |
| N-Benzyl-1,3,5-triphenyl-4,5-dihydro-1H-pyrazol-4-amine | General biological activities (anti-inflammatory, antimicrobial) | ontosight.ai |
Interdisciplinary Research Domains: A Focus on N-Benzyl-1,5-dimethyl-1H-pyrazol-4-amine
The specific compound this compound serves as a key intermediate and a core structure in several interdisciplinary research areas, primarily at the intersection of chemistry and biology. Its primary role has been as a foundational scaffold for the development of more complex molecules with potential therapeutic applications. nih.gov
A significant research trajectory involves the synthesis of derivatives, such as N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides. nih.gov These derivatives have been investigated for their potent antiproliferative activity against cancer cell lines and their ability to modulate cellular processes like autophagy. nih.gov In these studies, the this compound moiety is essential for the observed activity. Structure-activity relationship (SAR) studies have demonstrated that this core structure, when combined with various benzamide (B126) groups, can lead to compounds with submicromolar antiproliferative potency and good metabolic stability. nih.gov
The synthesis of this compound and its derivatives typically involves a multi-step process. A common route includes the benzylation of the pyrazole ring, followed by the reduction of a nitro group to form the crucial 4-amino functionality, which can then undergo further reactions like amide coupling to produce a library of related compounds for screening. nih.gov This synthetic accessibility makes this compound a valuable tool for medicinal chemists exploring new chemical entities.
Structure
3D Structure
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
N-benzyl-1,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C12H15N3/c1-10-12(9-14-15(10)2)13-8-11-6-4-3-5-7-11/h3-7,9,13H,8H2,1-2H3 |
InChI Key |
ZOQAOGRMYRKQKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of N Benzyl 1,5 Dimethyl 1h Pyrazol 4 Amine
Synthetic Routes to the N-Benzyl-1,5-dimethyl-1H-pyrazol-4-amine Core
The construction of the fundamental pyrazole (B372694) ring of this compound can be achieved through several established and innovative synthetic routes. These methods offer flexibility in starting materials and reaction conditions, allowing for the targeted synthesis of the desired scaffold.
Cyclocondensation Reactions in Pyrazole Synthesis
Cyclocondensation is a cornerstone of pyrazole synthesis, traditionally involving the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govmdpi.com This method, often referred to as the Knorr pyrazole synthesis, is a direct and efficient way to form the pyrazole ring. nih.govbeilstein-journals.org For the synthesis of a 1,5-dimethyl-substituted pyrazole core, a suitable β-diketone precursor would be reacted with a corresponding hydrazine.
The reaction typically proceeds by the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The choice of solvent and catalyst can influence the reaction rate and yield. While this method is robust, a significant challenge, especially with unsymmetrical 1,3-dicarbonyl compounds, is the potential for the formation of regioisomers. mdpi.comthieme-connect.com
Direct N-Alkylation and N-Benzylation Approaches for Pyrazole Derivatives
Once the pyrazole core is formed, the benzyl (B1604629) group can be introduced onto one of the nitrogen atoms through direct N-alkylation or N-benzylation. This is a common strategy for the synthesis of N-substituted pyrazoles. nih.gov The reaction typically involves the deprotonation of the pyrazole nitrogen with a base, such as sodium hydride, to form a pyrazolate anion, which then acts as a nucleophile to attack an alkylating agent like benzyl chloride or benzyl bromide. nih.gov
Alternative methods for N-alkylation have been developed to avoid the use of strong bases or high temperatures. These include acid-catalyzed N-alkylation using trichloroacetimidates as electrophiles and reactions utilizing phase-transfer catalysis. semanticscholar.orgresearchgate.net The regioselectivity of N-alkylation on unsymmetrical pyrazoles can be influenced by steric and electronic factors of the substituents on the pyrazole ring, as well as the reaction conditions. researchgate.net
Multicomponent Reaction Paradigms for Pyrazole Scaffolds
Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, one-pot operation from three or more starting materials. mdpi.comrsc.org MCRs offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. acs.org Several MCRs have been developed for the synthesis of pyrazole derivatives. nih.govbeilstein-journals.orgnih.gov
A typical MCR for a pyrazole scaffold might involve the reaction of an aldehyde, an active methylene (B1212753) compound (like a β-ketoester), and a hydrazine hydrate (B1144303) in the presence of a catalyst. nih.gov These reactions proceed through a cascade of events, including condensations and cyclizations, to rapidly assemble the pyrazole ring. nih.gov The diversity of accessible pyrazole structures can be readily expanded by varying the individual components of the MCR.
Exploration of Precursor Functionalization and Derivatization Strategies
The synthesis of complex pyrazole derivatives often relies on the strategic functionalization of precursors before the pyrazole ring is formed. This approach allows for the introduction of desired substituents at specific positions, which can be crucial for the biological activity of the final compound. For instance, 5-aminopyrazoles are versatile precursors that can be used to synthesize a wide range of fused pyrazoloazines. researchgate.netbeilstein-journals.org
The functionalization can involve modifying the 1,3-dicarbonyl component or the hydrazine derivative. For example, starting with a functionalized β-ketonitrile or malononitrile (B47326) can lead to the formation of aminopyrazoles. beilstein-journals.org These amino groups can then be further derivatized. Similarly, using a substituted hydrazine allows for the direct incorporation of that substituent onto the pyrazole nitrogen. The development of synthetic routes that allow for the facile N-functionalization of the pyrazole before the attachment of other units is an active area of research. researchgate.net
Catalytic Approaches for Pyrazole Annulation and Functional Group Transformations
Catalysis plays a pivotal role in modern pyrazole synthesis, offering milder reaction conditions, improved yields, and enhanced selectivity. nih.gov A wide array of catalysts, including both homogeneous and heterogeneous systems, have been employed. For instance, visible-light photocatalysis has been used for the green synthesis of polysubstituted pyrazoles from hydrazines and Michael acceptors. organic-chemistry.org
Metal catalysts, such as those based on palladium, ruthenium, and copper, are frequently used to facilitate cross-coupling reactions to functionalize the pyrazole ring or to catalyze the cyclization step itself. nih.govorganic-chemistry.org Organocatalysts, such as squaramides, have been used in sequential catalytic systems for the synthesis of chiral pyrano-annulated pyrazole derivatives. nih.gov The development of recyclable and environmentally benign catalysts is a key focus in making pyrazole synthesis more sustainable. nih.gov
Regioselective Synthesis of Substituted this compound Analogues
Several strategies have been developed to achieve high regioselectivity. One approach is to use starting materials that have inherent electronic or steric biases that favor the formation of one isomer over the other. For example, the cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones in aprotic solvents with strong dipole moments has been shown to provide high regioselectivity. thieme-connect.com Another strategy involves the use of directing groups on the precursors to guide the reaction to the desired outcome. Furthermore, 1,3-dipolar cycloaddition reactions can offer a highly regioselective route to polysubstituted pyrazoles. mdpi.com
Below is a table summarizing various synthetic approaches to the pyrazole core, which are applicable to the synthesis of this compound and its analogues.
| Synthetic Method | Key Reactants | Advantages | Challenges | References |
| Cyclocondensation (Knorr Synthesis) | 1,3-Dicarbonyl compound, Hydrazine derivative | Direct, efficient | Potential for regioisomer formation | nih.gov, mdpi.com, nih.gov, beilstein-journals.org |
| Direct N-Benzylation | Pyrazole, Benzyl halide, Base | Straightforward introduction of N-benzyl group | Use of strong bases, potential for multiple alkylations | nih.gov, nih.gov, |
| Multicomponent Reactions (MCRs) | Aldehyde, Active methylene compound, Hydrazine | High efficiency, atom economy, one-pot synthesis | Optimization of reaction conditions can be complex | nih.gov, mdpi.com, rsc.org |
| Catalytic Annulation | Hydrazine, Michael acceptor, Photocatalyst | Mild conditions, green synthesis | Catalyst cost and stability | organic-chemistry.org, organic-chemistry.org |
| 1,3-Dipolar Cycloaddition | Diazo compound, Alkyne | High regioselectivity | Availability and stability of diazo compounds | mdpi.com |
Green Chemistry Principles in the Synthesis of Pyrazole Derivatives
The growing emphasis on sustainable chemical manufacturing has propelled the integration of green chemistry principles into the synthesis of heterocyclic compounds, including pyrazole derivatives. nih.gov These principles advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances. nih.gov The application of these principles to pyrazole synthesis aims to create more environmentally benign, efficient, and economically viable routes compared to traditional methods, which often rely on harsh reaction conditions and toxic materials. researchgate.net
Recent advancements in organic synthesis have demonstrated the successful application of green chemistry to produce pyrazole scaffolds. nih.gov Key strategies include the use of eco-friendly solvents, the development of catalyst-free reactions, the implementation of renewable energy sources like microwave and ultrasonic irradiation, and the design of one-pot, multicomponent reactions. nih.govresearchgate.net These approaches are not only environmentally responsible but also frequently result in high yields, operational simplicity, and improved atom economy. nih.gov
Several green methodologies have proven effective for synthesizing various pyrazole derivatives. These include:
Aqueous Media Reactions: Utilizing water as a solvent is a cornerstone of green synthesis. thieme-connect.com For instance, the one-pot multicomponent condensation of aldehydes, malononitrile, and hydrazine hydrate can be efficiently carried out in water, sometimes facilitated by a recyclable catalyst. researchgate.netthieme-connect.com
Catalyst-Free Synthesis: Some pyrazole derivatives can be synthesized through simple condensation reactions in the absence of any catalyst, reducing the environmental burden associated with catalyst toxicity and disposal. mdpi.com This approach, while sometimes resulting in moderate yields (61% to 77%), is valued for its simplicity and the absence of toxic reagents. mdpi.com
Alternative Energy Sources: Microwave irradiation and ultrasonication are recognized as energy-efficient methods that can significantly reduce reaction times and improve yields. nih.govresearchgate.net Ultrasonic irradiation, for example, has been used in the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives in an aqueous ethanol (B145695) medium, offering good yields in a short timeframe. bme.hu
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, adhering to the principles of atom and step economy. researchgate.net The synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives has been achieved through a three-component one-pot reaction, highlighting the advantages of this strategy, such as short reaction times and excellent yields (85–93%). nih.gov
While a specific green synthesis pathway for this compound is not extensively detailed in the literature, the principles and methods applied to other pyrazoles offer a clear blueprint for developing such a process. A conventional synthesis for a related compound involves steps like the alkylation of a pyrazole precursor with benzyl bromide using cesium carbonate in DMF, followed by the reduction of a nitro group. nih.gov A greener approach would seek to replace a solvent like DMF with a more benign alternative such as ethanol or water, explore catalyst-free conditions, or utilize energy-efficient techniques like microwave heating to potentially improve reaction efficiency and reduce environmental impact.
The following table summarizes various green synthetic approaches for different pyrazole derivatives, illustrating the practical application of these principles.
| Pyrazole Derivative Type | Green Method | Catalyst/Conditions | Solvent | Yield |
| Mono- and Bis-Pyrazole Derivatives | Condensation Reaction | Catalyst-Free | Acetonitrile | 61-77% |
| 5-Aryl Pyrazole-3-one Derivatives | Sonication | Chromium trioxide nanoparticles | Acetic Acid | Good to Excellent |
| Pyrano[2,3-c]pyrazole Derivatives | Multicomponent Condensation | Magnetic nano-[CoFe2O4] / Ultrasonic irradiation | Water | Excellent |
| 5-Amino-1H-pyrazole-5-carbonitrile Derivatives | Three-Component One-Pot Reaction | LDH@PTRMS@DCMBA@CuI | H2O/EtOH | 85-93% |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives | Ultrasonic Irradiation | KHSO4 | Water-Ethanol (1:1) | 86% |
Advanced Spectroscopic and Structural Elucidation Studies of N Benzyl 1,5 Dimethyl 1h Pyrazol 4 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond Standard Characterization (e.g., 1H, 13C, 19F-NMR for Ligand Binding)
No published high-resolution NMR data (¹H, ¹³C, or other nuclei) specifically for N-Benzyl-1,5-dimethyl-1H-pyrazol-4-amine could be retrieved. While spectral information exists for isomers and related pyrazole (B372694) derivatives, presenting such data would be scientifically inaccurate for the target compound.
Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Isotopic Analysis
Experimental mass spectrometry data detailing the fragmentation pathways or isotopic analysis for this compound is not present in the available literature.
Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group and Bond Analysis
Specific Infrared (IR) spectroscopy data, including tables of vibrational frequencies and their assignments to the functional groups of this compound, could not be found.
Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis and Ligand Binding Assessment
There is no available electronic absorption spectroscopy (UV-Vis) data detailing the absorption maxima (λmax) or molar absorptivity for this compound.
X-ray Crystallography for Precise Three-Dimensional Molecular Structure Determination and Conformation Analysis
A crystallographic study of this compound has not been published. Consequently, precise data on its three-dimensional molecular structure, conformation, bond lengths, and angles are not available.
Theoretical and Computational Chemistry Investigations of N Benzyl 1,5 Dimethyl 1h Pyrazol 4 Amine
Quantum Chemical Calculations: Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and other ab initio techniques are widely used to predict the electronic structure and reactivity of pyrazole (B372694) derivatives. eurasianjournals.comeurasianjournals.com These calculations provide a detailed picture of how electrons are distributed within the molecule, which is key to predicting its chemical behavior.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule can be easily excited, indicating high chemical reactivity and polarizability. Conversely, a large HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity. For pyrazole derivatives, FMO analysis helps in understanding their electron-donating and accepting capabilities, which is crucial for predicting their interaction with biological targets. dntb.gov.ua
Illustrative Data for Pyrazole Derivatives (Note: This is not specific to N-Benzyl-1,5-dimethyl-1H-pyrazol-4-amine)
| Parameter | Typical Value Range (eV) | Significance |
|---|---|---|
| EHOMO | -5.0 to -7.0 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| ELUMO | -1.0 to -3.0 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ~4.0 | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
The Molecular Electrostatic Potential (MESP) surface is a visual tool used to understand the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive behavior.
Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For a molecule like this compound, MESP analysis would likely highlight the nitrogen atoms of the pyrazole ring and the amine group as regions of negative potential, making them key sites for interactions such as hydrogen bonding.
Global and local reactivity descriptors are quantitative measures derived from the energies of the frontier orbitals. They provide a more nuanced understanding of a molecule's reactivity than the HOMO-LUMO gap alone.
Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.
Nucleophilicity Index (N): This measures the ability of a molecule to donate electrons.
These descriptors are invaluable in medicinal chemistry for predicting how a drug molecule might interact with its biological target. globalresearchonline.net
Illustrative Reactivity Descriptors for Pyrazole Derivatives (Note: This is not specific to this compound)
| Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Higher value indicates greater stability. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measure of the ability to attract electrons. |
| Electrophilicity Index (ω) | χ2 / (2η) | Higher value indicates a better electrophile. |
Molecular Dynamics (MD) Simulations: Conformational Landscapes and Solvation Effects
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. eurasianjournals.com MD simulations model the movements of atoms and molecules, allowing researchers to explore the conformational landscape of a compound like this compound.
These simulations are particularly useful for understanding how the molecule behaves in a biological environment, such as in water or bound to a protein. They can reveal the preferred shapes (conformations) of the molecule and how these are influenced by the surrounding solvent. This information is critical for understanding drug-receptor interactions, as the shape of the drug molecule must be complementary to the binding site of its target protein. nih.govtandfonline.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: Predictive Correlations and Pharmacophore Identification
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijsdr.org By analyzing a set of molecules with known activities, QSAR models can identify the key structural features (pharmacophores) that are responsible for their biological effects.
For a class of compounds including this compound, QSAR studies could be used to predict the anticancer or kinase inhibitory activity based on various molecular descriptors. These models can then be used to design new, more potent derivatives by modifying the molecular structure to enhance the desired properties. Both 2D and 3D-QSAR models have been successfully applied to pyrazole derivatives to guide the design of new therapeutic agents. researchgate.net
Molecular Docking Studies: Ligand-Biomacromolecule Binding Mechanisms and Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as a drug) when bound to a second molecule (a receptor, such as a protein). mdpi.com This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of drug action. nih.govnih.gov
In the context of this compound, molecular docking studies could be used to predict how it binds to various biological targets, such as protein kinases, which are often implicated in cancer. mdpi.comnih.govnih.gov The results of a docking simulation can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site. This information is invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors. rsc.orgekb.eg Docking studies on pyrazole derivatives have identified crucial binding site residues and important structural characteristics for the design of new, highly active inhibitors. mdpi.comrsc.org
Reactivity and Derivatization Chemistry of N Benzyl 1,5 Dimethyl 1h Pyrazol 4 Amine
Functional Group Transformations at the Pyrazole (B372694) Ring and Amine Moiety
The primary sites for functional group transformations on N-Benzyl-1,5-dimethyl-1H-pyrazol-4-amine are the exocyclic secondary amine and, to a lesser extent, the substituents on the pyrazole ring.
The secondary amine moiety is readily available for nucleophilic attack and subsequent derivatization. A key transformation is amide coupling , which converts the amine into an amide. For instance, the synthesis of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides is achieved through a standard amide coupling reaction sequence. nih.gov This transformation is significant as it modulates the electronic and steric properties of the substituent at the C4-position, which can influence the molecule's biological activity.
Other potential transformations at the amine position include:
N-Alkylation: Introduction of a second alkyl or aryl group to create a tertiary amine.
Sulfonamide Formation: Reaction with sulfonyl chlorides to yield sulfonamides, a common functional group in medicinal chemistry.
Urea and Thiourea Formation: Reactions with isocyanates or isothiocyanates, respectively.
The pyrazole ring itself is relatively stable due to its aromatic character. The N-benzyl and dimethyl substitutions provide steric hindrance and electronic donation, influencing the ring's reactivity towards electrophiles. While direct electrophilic substitution on the pyrazole ring of this specific compound is not extensively documented, related pyrazole systems undergo reactions like iodination. acs.org The benzyl (B1604629) group can also be a site for transformation, such as substitution on its phenyl ring or, under more forceful conditions, cleavage of the benzyl-nitrogen bond.
Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions for Scaffold Diversification
Modern catalytic methods offer powerful tools for diversifying the pyrazole scaffold by forming new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. While these reactions may require prior functionalization of the this compound core, they provide access to a vast chemical space.
A prominent strategy for C-C bond formation is direct C-H arylation . Palladium-pivalate catalytic systems have been identified as highly effective for the intermolecular C-H arylation of N-protected pyrazoles. nih.gov This method allows for the direct attachment of new aryl groups to the pyrazole core without the need for pre-installed leaving groups like halides. For the target compound, this could potentially occur at the C3-methyl or C5-methyl positions if conditions are optimized to activate these C-H bonds.
Transition-metal catalyzed cross-coupling reactions are also fundamental to scaffold diversification. These typically require a halide or triflate handle on the pyrazole ring, which can be installed via various methods. Once in place, a range of coupling reactions can be employed.
| Reaction Type | Catalyst/Reagents | Bond Formed | Description |
| Suzuki-Miyaura Coupling | Palladium catalyst, Base, Boronic acid/ester | C-C | Forms a new carbon-carbon bond between the pyrazole ring and an aryl, heteroaryl, or alkyl group. nih.gov |
| Ullmann Coupling | Copper catalyst, Base, Amine/Alcohol | C-N, C-O | A classic method for forming carbon-heteroatom bonds, particularly useful for N-arylation of the pyrazole ring itself (if the N1-benzyl group were absent). mdpi.com |
| Buchwald-Hartwig Amination | Palladium catalyst, Base, Amine | C-N | A versatile method for creating carbon-nitrogen bonds, allowing for the introduction of diverse amine substituents onto a halogenated pyrazole core. |
| Heck Reaction | Palladium catalyst, Base, Alkene | C-C | Forms a new C-C bond by coupling the pyrazole with an alkene, introducing vinyl substituents. |
These reactions enable the systematic modification of the pyrazole scaffold, allowing for the fine-tuning of its properties for various applications.
Design and Synthesis of Pyrazole-Based Hybrid Structures and Conjugates
Hybrid molecules, which combine two or more distinct pharmacophoric units, are a major focus in drug discovery. The this compound scaffold is an excellent starting point for creating such conjugates.
One common strategy involves the synthesis of pyrazole-triazole hybrids . This is often achieved using copper-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry". To utilize this, the parent amine could be acylated with a propargyl-containing acid chloride to install a terminal alkyne. Subsequent reaction with an organic azide would yield the 1,2,3-triazole conjugate. This approach has been used to create complex pyrazole- acs.orgkoyauniversity.orgresearchgate.nettriazole-benzenesulphonamide hybrids. researchgate.net
Another important class is pyrazole-tetrazole hybrids . The synthesis of these structures typically involves the conversion of a nitrile group into a tetrazole ring. mdpi.com For the target compound, the amine could be converted into a nitrile through a Sandmeyer-type reaction, which could then be reacted with sodium azide and an ammonium salt to form the tetrazole ring. mdpi.com
Finally, pyrazole-benzimidazole hybrids have also been synthesized. A common route involves a Knoevenagel condensation between a pyrazole aldehyde and a benzimidazole derivative. acs.org To access this pathway, the amine of the target compound would first need to be converted into an aldehyde, a multi-step but feasible transformation.
These synthetic strategies demonstrate how the pyrazole core can be linked to other heterocyclic systems to create novel molecular architectures with potentially synergistic biological activities.
Investigation of Reaction Kinetics and Mechanistic Pathways
Detailed kinetic and mechanistic studies specifically for reactions involving this compound are not widely available in the current literature. However, insights can be drawn from studies on related pyrazole systems to predict its reactivity.
The kinetics of electrophilic substitution on the pyrazole ring have been investigated. For example, a study on the iodination of 1-alkylpyrazoles provided data on their relative electrophilic reactivities. acs.org Such studies indicate that the pyrazole ring is susceptible to electrophilic attack, and the rate is influenced by the nature of the substituents. For this compound, the electron-donating nature of the amine and methyl groups would be expected to activate the ring towards electrophiles, although this is tempered by the steric bulk of the substituents.
Mechanistic studies often focus on the synthesis of the pyrazole ring itself, such as the Knorr pyrazole synthesis, which involves the condensation of hydrazines with 1,3-dicarbonyl compounds. researchgate.net These studies help to understand the stability and fundamental reactivity of the pyrazole core. More advanced mechanistic investigations have explored pathways such as the oxidation-induced N-N coupling of diazatitanacycles to form pyrazoles, highlighting the role of metal catalysts in mediating the formation of the heterocyclic ring. nih.gov While not directly about the derivatization of the target compound, this foundational knowledge is crucial for designing new reactions and understanding potential side products.
Chemoselective Transformations and Protecting Group Strategies
Given the multiple reactive sites on this compound, chemoselectivity is a critical consideration in its derivatization. Protecting groups are often necessary to temporarily mask one functional group while another is being modified.
The secondary amine is the most nucleophilic and reactive site. To perform reactions on the pyrazole ring or its substituents without interference from the amine, it must be protected. The di-tert-butyl dicarbonate (Boc) group is a common and effective protecting group for amines on pyrazole scaffolds. semanticscholar.orgjapsonline.com The protection is typically achieved by reacting the amine with (Boc)₂O in the presence of a base. This strategy is advantageous because the resulting N-Boc carbamate is stable to a wide range of reaction conditions but can be easily removed later with acid. researchgate.net
| Protecting Group | Abbreviation | Protected Moiety | Protection Conditions | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Exocyclic Amine | (Boc)₂O, Base (e.g., DMAP, DIPEA) japsonline.comresearchgate.net | Acid (e.g., TFA, HCl) |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | Pyrazole Ring Nitrogen (N-H) | SEM-Cl, Base | Fluoride source (e.g., TBAF) or Acid |
| Tetrahydropyranyl | THP | Pyrazole Ring Nitrogen (N-H) | Dihydropyran, Acid catalyst | Aqueous Acid |
While the target compound is already substituted at the N1 position, the use of protecting groups like SEM or THP is crucial for the synthesis of related, complex pyrazoles. nih.govrsc.org For example, the SEM group has been used to direct regioselective C-H arylation on the pyrazole ring. nih.gov
Chemoselectivity also plays a role in reactions involving β-enamino keto esters for pyrazole synthesis, where the choice of reagents and conditions can selectively produce one isomer over another. clockss.org Understanding these principles allows chemists to design synthetic routes that precisely modify the desired position on the this compound scaffold while leaving other functional groups intact.
Mechanistic Biological Investigations of N Benzyl 1,5 Dimethyl 1h Pyrazol 4 Amine and Its Derivatives
In Vitro Assessment of Molecular Target Interactions: Enzyme Inhibition and Receptor Binding Mechanisms
Research into the molecular targets of N-Benzyl-1,5-dimethyl-1H-pyrazol-4-amine derivatives has revealed specific interactions with key cellular enzymes. Notably, studies on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, which share the core scaffold, have demonstrated inhibitory activity against the mammalian target of rapamycin (B549165) complex 1 (mTORC1). nih.govnih.govacs.org This inhibition is a crucial finding, as mTORC1 is a central regulator of cell growth, proliferation, and metabolism. The pyrazole (B372694) scaffold is recognized for its role in the development of protein kinase inhibitors, often acting as an analogue of the adenine (B156593) fragment in ATP, allowing it to bind competitively to the enzyme's active site.
While comprehensive receptor binding profiles for this compound are not extensively detailed in the available literature, the broader class of aminopyrazole derivatives has been investigated for their affinity towards various receptors. For instance, certain aminopyrazoles have been found to exhibit high affinity for the human neuropeptide Y5 receptor. nih.gov The diverse biological activities of pyrazole derivatives, including anti-inflammatory, anticancer, and antimicrobial effects, suggest interactions with a range of molecular targets such as p38 MAPK, various kinases, and COX enzymes. nih.gov Further research is required to specifically delineate the receptor binding profile of this compound.
Derivatives of the pyrazole scaffold have been shown to inhibit a variety of other enzymes. For instance, certain pyrazole-based compounds have demonstrated inhibitory activity against bacterial enzymes like N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), highlighting their potential as antibiotics. nih.gov Additionally, pyrazole derivatives have been investigated as inhibitors of carbonic anhydrase isoforms hCA I and hCA II, with some compounds showing effective inhibition in the nanomolar range. researchgate.net
Table 1: Enzyme Inhibition by Pyrazole Derivatives
| Compound Class | Enzyme Target | Inhibition Data | Reference |
|---|---|---|---|
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | mTORC1 | Reduced activity | nih.govnih.govacs.org |
| Pyrazole thioether analogs | DapE (HiDapE) | IC50 of 17.9 ± 8.0 μM for the most potent analog | nih.gov |
| Pyrazole derivatives | Carbonic Anhydrase (hCA I and hCA II) | KI values in the range of 5.13–16.9 nM for hCA I and 11.77–67.39 nM for hCA II | researchgate.net |
| Aminopyrazole derivatives | p38 MAPK, various kinases, COX | General inhibitory activity | nih.gov |
Cellular Mechanism of Action Studies: Apoptosis Induction and Cell Cycle Modulation
The cellular consequences of molecular target engagement by this compound and its derivatives include the induction of apoptosis and modulation of the cell cycle. The antiproliferative effects of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been observed in pancreatic cancer cell lines. nih.gov While the direct apoptotic activity of the parent amine is not specified, the broader class of pyrazole derivatives has been shown to induce apoptosis in various cancer cells. nih.govnih.govresearchgate.net
Studies on other pyrazole derivatives have demonstrated that they can trigger apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspase-3 dependent pathways. nih.gov For example, certain 1,3,5-trisubstituted-1H-pyrazole derivatives have been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio is a key event in the intrinsic apoptotic pathway.
In terms of cell cycle modulation, specific pyrazole derivatives have been found to cause cell cycle arrest at different phases. For instance, one study on a pyrazole derivative in triple-negative breast cancer cells showed an arrest in the S phase. nih.gov Another study on 3-amino-1H-pyrazole-based kinase inhibitors demonstrated that inhibition of CDK16 led to a G2/M phase arrest. nih.gov The modulation of autophagy, a cellular self-degradation process, has also been observed with N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides. These compounds were found to increase basal autophagy but disrupt autophagic flux under starvation conditions, a nuanced effect that could contribute to their anticancer activity. nih.govnih.govacs.org
Investigation of Signal Transduction Pathway Modulation
The biological effects of this compound and its derivatives are mediated through the modulation of critical signal transduction pathways. A primary pathway identified is the PI3K-AKT-mTOR signaling cascade. As previously mentioned, derivatives of the subject compound are known to inhibit mTORC1, a key downstream effector of this pathway. nih.govnih.govacs.org The mTOR pathway is a central regulator of cellular processes, and its dysregulation is a hallmark of many cancers.
The inhibition of mTORC1 by these pyrazole derivatives leads to downstream effects on protein synthesis and cell growth. Furthermore, the observed modulation of autophagy is also linked to the mTOR pathway, as mTORC1 is a well-established negative regulator of this process. nih.gov By inhibiting mTORC1, these compounds can induce autophagy, which can have either pro-survival or pro-death consequences for the cell depending on the context.
While the mTOR pathway is a significant target, the diverse biological activities of pyrazole derivatives suggest that they may influence other signaling pathways as well. The inhibition of various protein kinases by pyrazole scaffolds points to potential interactions with pathways regulated by these enzymes. nih.gov However, specific studies detailing the broader impact of this compound on other signal transduction pathways are limited.
Antioxidant Mechanisms: Radical Scavenging and Redox Potential Studies
The aminopyrazole scaffold is associated with antioxidant properties. nih.gov The free amino group on the pyrazole ring is believed to contribute to this activity. nih.gov Studies on various aminopyrazole derivatives have demonstrated their capacity to scavenge free radicals in different assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govmdpi.com
The mechanism of antioxidant action for these compounds is often attributed to their hydrogen-donating ability, which allows them to neutralize free radicals and terminate radical chain reactions. ijpsr.com The antioxidant activity can be influenced by the substitution pattern on the pyrazole ring. For instance, certain substitutions have been shown to enhance the radical scavenging capacity. nih.gov
Table 2: Antioxidant Activity of Aminopyrazole Derivatives
| Compound/Derivative Class | Assay | Observed Effect | Reference |
|---|---|---|---|
| 5-Aminopyrazole derivatives | DPPH Assay | Radical scavenging activity, with the best compounds showing AA% of 27.65% and 15.47% | nih.gov |
| Pyrazole derivatives | DPPH Assay | Good antioxidant activity, with one compound showing the most marked AA% | mdpi.com |
| Aminopyrazole derivatives | General | Pronounced antioxidant activity in ABTS, FRAP, and ORAC tests | nih.gov |
Insights into Structure-Mechanism Relationship (SMR) Analysis for Pyrazole Amine Scaffolds
The structure-mechanism relationship (SMR) for pyrazole amine scaffolds indicates that the substitution pattern on the pyrazole ring is critical for their biological activity and mechanism of action. The pyrazole nucleus itself is considered a privileged structure in medicinal chemistry due to its synthetic accessibility and drug-like properties. nih.gov
For enzyme inhibition, the pyrazole ring can act as a bioisosteric replacement for other chemical groups, providing a scaffold for the optimal orientation of substituents that interact with the active site of an enzyme. nih.gov In the case of kinase inhibitors, the pyrazole moiety can form crucial hydrogen bonds with the hinge region of the kinase. nih.gov The substituents at various positions on the pyrazole ring can then be modified to enhance potency and selectivity. For instance, in the N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide series, modifications to the benzamide (B126) portion led to compounds with submicromolar antiproliferative activity. nih.gov
The position of the amino group on the pyrazole ring also plays a significant role in determining the biological activity. 4-aminopyrazoles, such as the parent compound of this article, have been explored for various therapeutic applications. nih.gov The SMR for antioxidant activity suggests that the presence of the free amino group is a key determinant. nih.gov
Coordination Chemistry of N Benzyl 1,5 Dimethyl 1h Pyrazol 4 Amine As a Ligand
Synthesis and Characterization of Metal Complexes with N-Benzyl-1,5-dimethyl-1H-pyrazol-4-amine
No specific literature detailing the synthesis and characterization of metal complexes with this compound as the primary ligand could be located. In analogous systems, the synthesis of pyrazole-metal complexes is typically achieved by reacting the pyrazole (B372694) derivative with a metal salt in a suitable solvent. Characterization often involves techniques such as X-ray crystallography, IR and NMR spectroscopy, and elemental analysis to determine the structure and composition of the resulting complexes.
Elucidation of Coordination Modes and Ligand Field Properties
Without experimental data, the coordination modes of this compound can only be hypothesized based on related structures. Pyrazole ligands can coordinate to metal centers in a monodentate fashion through one of the nitrogen atoms of the pyrazole ring, or they can act as bridging ligands connecting multiple metal centers. The presence of the amino group at the 4-position and the benzyl (B1604629) group at the N1 position could influence the steric and electronic environment around the metal center, but specific ligand field properties remain undetermined.
Electronic and Magnetic Properties of Metal-Complexed this compound
The electronic and magnetic properties of metal complexes are fundamentally dependent on the nature of the ligand and the metal ion. Studies on other pyrazole-based ligands have shown a range of behaviors, from simple paramagnetic systems to complexes exhibiting spin-crossover phenomena or magnetic exchange interactions in polynuclear structures. However, no such data is available for complexes of this compound.
Catalytic Applications of this compound Metal Complexes
Metal complexes containing pyrazole-based ligands have been investigated for various catalytic applications, including polymerization, oxidation, and cross-coupling reactions. The specific substituents on the pyrazole ring can tune the catalytic activity and selectivity of the metal center. While it is plausible that metal complexes of this compound could exhibit catalytic activity, there is no published research to support or detail such applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-Benzyl-1,5-dimethyl-1H-pyrazol-4-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via acylation of 1,5-dimethyl-1H-pyrazole derivatives. For example, N-benzyl derivatives can be prepared by reacting 1,5-dimethylpyrazole with benzyl halides or via reductive amination using benzaldehyde under catalytic hydrogenation. Key parameters include solvent choice (e.g., dichloromethane for inertness), temperature control (25–80°C), and stoichiometric ratios of reactants. Acylation with chloroacetyl chloride in the presence of triethylamine yields intermediates that can be further functionalized . Optimizing base strength and solvent polarity can mitigate side reactions, improving yields to ~50–54% in controlled setups .
Q. How is N-Benzyl-1,5-dimethyl-1H-pyrazol-4-amine characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substitution patterns and benzyl group integration. Mass spectrometry (MS) validates molecular weight (e.g., 231.3 g/mol for the base compound). For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, particularly for coordination complexes. Diffraction data collection at 293 K with R-factors <0.1 ensures reliability .
Q. What are the key physicochemical properties of this compound, and how do they impact experimental design?
- Methodological Answer : The compound's solubility varies with solvent polarity (e.g., soluble in ethanol, dichloromethane). Its melting point (~204–205°C) and density (~1.16 g/cm³) guide purification via recrystallization. The pKa (~18.8) indicates weak basicity, influencing protonation states in biological assays. Storage at 2–8°C under inert conditions prevents degradation .
Advanced Research Questions
Q. How can coordination chemistry be exploited to enhance the functionality of N-Benzyl-1,5-dimethyl-1H-pyrazol-4-amine?
- Methodological Answer : The pyrazole amine acts as a bidentate ligand for transition metals. For example, Cu(I) complexes are synthesized by reacting the ligand with Cu₂O in ethanol/pyridine at 120°C for 72 hours. Crystallographic analysis reveals square-planar geometries, with bond lengths (~1.95 Å for Cu-N) critical for catalytic or photophysical applications. Stability studies under varying pH and temperature conditions (e.g., 25–60°C) assess ligand robustness .
Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?
- Methodological Answer : Discrepancies in pharmacological assays (e.g., enzyme inhibition vs. cytotoxicity) often arise from substituent effects. Systematic SAR studies involve synthesizing analogs with electron-withdrawing/donating groups (e.g., nitro, fluoro) at the benzyl position. Comparative IC₅₀ values from dose-response curves and molecular docking (using software like AutoDock) identify key interactions (e.g., hydrogen bonding with kinase active sites). Contradictions are resolved by normalizing data against control compounds and validating via orthogonal assays (e.g., SPR for binding affinity) .
Q. How do supramolecular interactions influence the crystal packing of N-Benzyl-1,5-dimethyl-1H-pyrazol-4-amine derivatives?
- Methodological Answer : Graph set analysis (e.g., Etter’s rules) classifies hydrogen-bonding motifs (e.g., R₂²(8) rings) in crystals. For example, N–H···O and C–H···π interactions dominate in aryl-substituted derivatives, creating layered structures. Thermal ellipsoid models from SC-XRD data quantify disorder, while Hirshfeld surface analysis maps intermolecular contact contributions. Such insights guide the design of materials with tailored porosity or mechanical properties .
Q. What methodologies optimize enzymatic assays involving this compound as a substrate or inhibitor?
- Methodological Answer : For cytochrome P450BM3 assays, buffer composition (e.g., Tris-HCl pH 7.4) and cofactors (e.g., NADPH) stabilize enzyme activity. Pre-incubation at 4°C enhances coupling efficiency between redox partners. Kinetic parameters (kₐₜ, Kₘ) are derived from Michaelis-Menten plots, with total product yields increased 2.6-fold under optimized conditions (e.g., 25°C, 0.1 mM cofactor). LC-MS/MS validates metabolite profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
